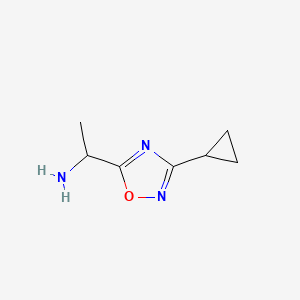

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

描述

Historical Context of 1,2,4-Oxadiazole Research

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, marking the first successful synthesis of this five-membered heterocyclic system. Initially classified as azoxime or furo[ab1]diazole, the 1,2,4-oxadiazole heterocycle remained largely unexplored for nearly eight decades following its discovery. The compound class gained significant momentum in the early 1940s when systematic biological activity studies commenced, ultimately leading to the development of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, which was introduced to the pharmaceutical market as a cough suppressant in the early 1960s.

The scientific interest in 1,2,4-oxadiazoles experienced a remarkable surge beginning in the year 2000, with research output doubling over the subsequent fifteen years. This renewed attention stemmed from the recognition of their unique bioisosteric properties and their potential to serve as stable alternatives to metabolically labile functional groups such as esters and amides. The heterocycle demonstrates exceptional utility in drug design due to its ability to create specific interactions, including hydrogen bonding, while maintaining chemical stability under conditions where hydrolysis might otherwise compromise molecular integrity.

Throughout the last four decades, 1,2,4-oxadiazole derivatives have demonstrated an extraordinarily wide spectrum of biological activities, encompassing anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The compounds have also shown inhibitory potency against critical enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase, while demonstrating affinity for various receptor systems including sigma, orexin, kappa opioid, and estradiol receptors.

Classification and Chemical Significance of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles belong to the broader family of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms. The oxadiazole family comprises four distinct regioisomeric forms based on the positional arrangement of nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Each isomer exhibits unique chemical properties and biological activities, with 1,3,4-oxadiazoles historically receiving the greatest scientific attention, while 1,2,3-oxadiazoles remain the least explored due to their inherent instability and tendency toward ring-opening to form substituted diazomethanes.

The 1,2,4-oxadiazole isomer occupies a particularly significant position within this family due to its exceptional stability and diverse biological applications. Comparative studies between 1,2,4-oxadiazole and 1,3,4-oxadiazole matched pairs have revealed fundamental differences in their physicochemical properties. The 1,3,4-oxadiazole isomer consistently demonstrates approximately one order of magnitude lower lipophilicity compared to its 1,2,4-oxadiazole counterpart, along with significant differences in metabolic stability, human Ether-à-go-go-Related Gene inhibition, and aqueous solubility profiles. These differences can be attributed to their intrinsically different charge distributions and dipole moments, which influence their interaction with biological targets and their overall pharmacokinetic behavior.

The chemical significance of 1,2,4-oxadiazoles extends beyond their biological applications to include their utility in materials science applications. These compounds have found application as supramolecular liquid crystals and High Energy Density Materials, demonstrating their versatility across multiple scientific disciplines. Additionally, recent developments have explored their potential as environmentally friendly synthetic targets through mechanochemistry approaches, which offer advantages such as increased reaction rates, quantitative yields, and minimal solvent usage.

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Significance |

|---|---|---|---|

| Lipophilicity (log D) | Higher | ~10x Lower | Affects membrane permeability and distribution |

| Metabolic Stability | Moderate | Enhanced | Influences drug half-life and clearance |

| Aqueous Solubility | Lower | Higher | Impacts formulation and bioavailability |

| Dipole Moment | Distinct | Distinct | Determines protein-ligand interactions |

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's Chemical Abstracts Service registry number 952283-54-4 provides a unique identifier for this specific molecular entity. The molecular formula C₇H₁₁N₃O reflects the presence of seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 153.18 grams per mole.

The structural identification of this compound reveals several key features that contribute to its chemical and potential biological properties. The core 1,2,4-oxadiazole ring system provides the fundamental heterocyclic scaffold, with the nitrogen atoms positioned at the 1, 2, and 4 positions and the oxygen atom at the 3 position of the five-membered ring. The cyclopropyl substituent at the 3-position introduces a highly strained three-membered carbon ring, which can significantly influence the compound's reactivity and binding properties due to the inherent ring strain and unique electronic characteristics of cyclopropyl groups.

The ethanamine side chain attached to the 5-position of the oxadiazole ring consists of a two-carbon aliphatic chain terminating in a primary amine group. This structural feature is particularly significant as primary amines frequently serve as important pharmacophoric elements in medicinal chemistry, capable of forming hydrogen bonds and ionic interactions with biological targets. The simplified molecular-input line-entry system representation of the compound is C1CC1C2=NOC(=N2)CCN, which provides a standardized method for digital representation and database searching.

| Structural Component | Position | Chemical Nature | Potential Significance |

|---|---|---|---|

| Oxadiazole Ring | Core | Five-membered heteroaromatic | Bioisosteric replacement potential |

| Cyclopropyl Group | 3-Position | Strained three-membered ring | Enhanced binding affinity |

| Ethanamine Chain | 5-Position | Primary aliphatic amine | Hydrogen bonding capability |

| Nitrogen Atoms | 1,2,4-Positions | Heteroatoms in ring | Electronic modulation |

The three-dimensional conformational properties of this compound are characterized by the planar nature of the oxadiazole ring system and the tetrahedral geometry around the primary amine carbon. The cyclopropyl group adopts a geometry that minimizes steric interactions while maintaining optimal orbital overlap with the adjacent oxadiazole system. Computational chemistry data indicates a topological polar surface area of 64.94 square angstroms, a calculated logarithm of the partition coefficient of 0.4482, four hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds. These parameters collectively contribute to the compound's predicted pharmacokinetic properties and its potential for oral bioavailability according to established drug-likeness criteria.

属性

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(8)7-9-6(10-11-7)5-2-3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSUKNDXWQRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Oxadiazole derivatives have been shown to interact with various enzymes and pathways.

Mode of Action

It’s known that oxadiazole derivatives can act on several enzymes and pathways, inhibiting their function and leading to various biological effects.

Biochemical Pathways

These compounds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.

生物活性

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.18 g/mol

- CAS Number : 1251923-65-5

This compound and its derivatives have been studied for their interactions with various biological targets. The oxadiazole moiety is known to enhance the lipophilicity and biological activity of compounds.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have shown potential as inhibitors of carbonic anhydrases (CAs), which are important in cancer metabolism and other physiological processes.

- Induction of Apoptosis : Some studies indicate that derivatives can induce apoptosis in cancer cell lines through the activation of p53 pathways and caspase cascades.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Caspase activation |

| PANC-1 (Pancreatic Cancer) | Not specified | Potential CA inhibition |

These findings suggest that this compound may be effective in treating certain types of cancer by targeting specific cellular pathways.

Case Studies

- Study on Apoptosis Induction : A study involving MCF-7 cells showed that treatment with a derivative of this compound resulted in increased expression levels of p53 and cleavage of caspase-3, indicating a mechanism for apoptosis induction .

- Inhibition of Carbonic Anhydrases : In vitro assays demonstrated that certain derivatives selectively inhibited hCA IX and hCA II at nanomolar concentrations, which is significant for therapeutic strategies in oncology .

科学研究应用

Medicinal Chemistry Applications

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine has been investigated for its potential therapeutic effects. Its oxadiazole moiety is known for biological activity, making it a candidate for drug development.

Case Studies

- Neuroprotective Effects : Research indicates that compounds containing the oxadiazole structure can exhibit neuroprotective properties. A study demonstrated that derivatives of oxadiazole can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

- Antimicrobial Activity : Another study highlighted the antimicrobial properties of oxadiazole derivatives. The compound was tested against various bacterial strains, showing significant inhibitory effects, suggesting its potential as an antibiotic agent .

Materials Science Applications

The unique structural characteristics of this compound also lend themselves to applications in materials science.

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with oxadiazole can exhibit improved resistance to thermal degradation and enhanced mechanical strength .

Agricultural Chemistry Applications

In the realm of agricultural chemistry, compounds like this compound are being studied for their potential as agrochemicals.

Herbicidal Activity

Studies have suggested that oxadiazole derivatives can act as herbicides. The mechanism involves inhibiting specific metabolic pathways in plants, leading to effective weed control without harming crop species .

Comparative Data Table

相似化合物的比较

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituents of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine and its analogs:

Pharmacological and Functional Insights

- Serotonin Receptor Modulation : The parent compound and analogs like L-694,247 () share structural similarities with serotonin receptor ligands. Substitutions on the oxadiazole ring (e.g., fluorophenyl groups) enhance affinity for 5-HT receptors .

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo efficacy. Lipophilic substituents (e.g., methoxyethyl in ) enhance blood-brain barrier penetration .

准备方法

Amidoxime and Carboxyl Derivative Cyclization

The most common and practical approach to synthesize this compound involves the reaction of an amidoxime intermediate with a carboxyl derivative bearing the cyclopropyl substituent.

Step 1: Formation of Amidoxime

Starting from the corresponding nitrile, hydroxylamine hydrochloride is reacted under basic conditions (e.g., sodium hydroxide) to form the amidoxime intermediate.Step 2: Cyclization with Carboxyl Derivative

The amidoxime is then reacted with a carboxylic acid derivative such as an acyl chloride, ester, or anhydride containing the cyclopropyl group. This reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or toluene, often in the presence of bases such as potassium carbonate or triethylamine to facilitate cyclization.Catalysts and Conditions

Catalysts such as tetra-n-butylammonium fluoride (TBAF) or microwave irradiation (MWI) have been reported to enhance reaction rates and yields. Microwave-assisted synthesis notably reduces reaction times from hours to minutes and improves product purity.Representative Reaction Conditions :

- Solvent: DMSO or toluene

- Base: NaOH, K2CO3, or triethylamine

- Temperature: Room temperature to reflux (80–110 °C)

- Time: 10 minutes (MWI) to 12 hours (conventional heating)

Yields : Typically range from moderate to excellent (50–95%) depending on the exact reagents and conditions used.

Industrial Scale Considerations

Continuous Flow Reactors

For industrial production, continuous flow reactors are employed to maintain consistent temperature control and reagent mixing, improving yield and reproducibility.Automated Reagent Addition

Automated systems for precise reagent addition and temperature monitoring optimize the process efficiency and safety.Scalability

The amidoxime-carboxyl derivative cyclization method is scalable, allowing for gram to kilogram quantities with maintained product quality.

Summary Table of Preparation Methods

Research Findings and Notes

Microwave-assisted synthesis significantly improves the efficiency of oxadiazole ring formation, reducing reaction times from hours to minutes and increasing yields up to 90% or more. This method also reduces the need for organic solvents, aligning with green chemistry principles.

The amidoxime-based cyclization route is widely preferred for its versatility and adaptability to various substituents, including cyclopropyl and ethanamine groups.

Industrial methods mirror laboratory-scale syntheses but incorporate continuous flow and automation to optimize throughput and reproducibility.

The 1,2,4-oxadiazole ring system shows bioisosteric equivalence to amide and ester groups, making this synthetic approach valuable in drug discovery and medicinal chemistry.

常见问题

Basic Question: What are the optimal synthetic routes for 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine, and how are yields optimized?

Answer:

The synthesis of this compound typically involves cyclocondensation of precursors such as acylhydrazides and nitriles, followed by functional group modifications. For example:

- Step 1: Cyclocondensation of cyclopropanecarbonitrile with hydroxylamine hydrochloride to form the oxadiazole ring.

- Step 2: Alkylation or reductive amination to introduce the ethanamine moiety.

Key Data from Analogous Syntheses:

| Precursor | Reaction Conditions | Yield | Characterization Methods | Reference |

|---|---|---|---|---|

| Cyclopropanecarbonitrile | HCl, ethanol, reflux | 75-85% | H NMR, HRMS | |

| tert-Butyl piperidine ester | DCC coupling, deprotection | 60-70% | LC-MS, C NMR |

Yields are optimized by controlling stoichiometry, reaction time, and temperature. Microwave-assisted synthesis may enhance efficiency for cyclocondensation steps .

Basic Question: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] observed at m/z 272.0152 vs. calculated 272.0158) .

- X-ray Crystallography: Resolves bond angles and torsional strain in the cyclopropyl-oxadiazole system (e.g., PDB 8GEM for analogous ligands) .

Advanced Question: How do structural modifications of the oxadiazole and cyclopropyl groups influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation. Steric effects modulate target binding (e.g., CRBP1 inhibition in PDB 8GEM) .

- Oxadiazole Ring: Electron-withdrawing properties improve solubility and hydrogen-bonding capacity. Substitution at the 5-position (e.g., with thiophene) enhances enzyme inhibition (IC < 1 µM in carbonic anhydrase studies) .

Comparative SAR Table:

Advanced Question: What computational strategies predict target interactions for this compound?

Answer:

- Molecular Docking: Used to simulate binding to enzymes (e.g., carbonic anhydrase) or receptors (e.g., 5-HT). The cyclopropyl group’s angle strain is critical for fitting into hydrophobic pockets .

- Molecular Dynamics (MD): Assesses stability of ligand-protein complexes. For example, oxadiazole derivatives show stable hydrogen bonds with Arg-131 in CRBP1 over 100 ns simulations .

- QSAR Models: Relate logP and polar surface area to bioavailability. Optimal logP = 2.5–3.5 for blood-brain barrier penetration .

Advanced Question: How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values) be resolved?

Answer: Contradictions arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and controls .

- Purity Validation: HPLC purity >98% reduces off-target effects.

- Meta-Analysis: Compare data across studies (e.g., oxadiazole derivatives show IC variability ±20% due to buffer pH) .

Example Contradiction Resolution:

| Study | Reported IC (µM) | Assay Condition | Resolved Factor |

|---|---|---|---|

| Study A | 0.5 | pH 7.4, 25°C | Buffer ionic strength |

| Study B | 1.2 | pH 7.0, 37°C | Temperature dependence |

Advanced Question: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

- Challenge 1: Low solubility in aqueous buffers. Solution: Co-crystallize with PEG 4000 or use DMSO as a co-solvent .

- Challenge 2: Twinning due to cyclopropyl rigidity. Solution: Use SHELXD for structure solution and refine with SHELXL to handle pseudo-symmetry .

- Data Collection: High-resolution synchrotron data (1.55 Å) resolves electron density for the oxadiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。